molecular formula C16H18BrN3O2 B7140070 N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide

N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide

Cat. No.: B7140070
M. Wt: 364.24 g/mol
InChI Key: SRIOJSYIMLYQTO-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylpyrazol moiety, and an oxolane carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-11-9-14(18-15(21)16(2)7-4-8-22-16)20(19-11)13-6-3-5-12(17)10-13/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIOJSYIMLYQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2(CCCO2)C)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl precursor to introduce the bromine atom at the desired position. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate reagents and catalysts. The final step involves the coupling of the pyrazole derivative with an oxolane carboxamide precursor under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while oxidation can lead to the formation of corresponding oxides .

Scientific Research Applications

N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the pyrazole and oxolane moieties contribute to the compound’s overall bioactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and pyrazole-based molecules. Examples include:

Uniqueness

What sets N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-2-methyloxolane-2-carboxamide apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

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